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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of
Nickel-Zinc (Ni-Zn) alloys, a critical aspect for their application in diverse fields, including as
sacrificial coatings and in battery technologies. This document synthesizes key thermodynamic
data, details experimental and computational methodologies for their determination, and
presents logical workflows to aid in understanding the principles governing the formation and
stability of various Ni-Zn phases.

Thermodynamic Stability and Phase Equilibria

The thermodynamic stability of a material system is fundamentally described by its Gibbs free
energy (G), which is a function of enthalpy (H) and entropy (S): G = H - TS. Aphase or a
combination of phases with the lowest Gibbs free energy at a given temperature, pressure, and
composition will be the most stable. In the context of Ni-Zn alloys, this stability is visually
represented by the Ni-Zn phase diagram.

The Ni-Zn binary system is characterized by the presence of several intermetallic compounds,
each with its own domain of stability. These phases include:

e a-phase (FCC_A1): A solid solution of zinc in the face-centered cubic nickel lattice.

e [B-phase (BCC_B2) and ' phase: Ordered and disordered body-centered cubic phases
around the equiatomic composition (NiZn).
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e y-phase (complex cubic, D8z type): A complex cubic structure corresponding to the
compound NisZnzi.

e O-phase (complex): A phase rich in zinc, with a stoichiometry often cited as NizZnz2.
e (Zn) (HCP_A3): A solid solution of nickel in the hexagonal close-packed zinc lattice.

The formation and stability of these phases are dictated by their respective enthalpies and
entropies of formation. Generally, the Ni-Zn system exhibits a strong negative deviation from
ideal behavior, indicating a strong affinity between nickel and zinc atoms and the formation of
stable intermetallic compounds.[1]

Quantitative Thermodynamic Data

The following tables summarize the available quantitative data on the thermodynamic
properties of Ni-Zn alloys.

Table 1: Enthalpy and Entropy of Formation of Ni-Zn Intermetallic Compounds

Enthalpy of Entropy of
Formation (AH°f) at Formation (AS°f) at
Phase Formula
298 K (kJ/mol of 298 K (J/mol-K of
atoms) atoms)
B'-Nizn NiZn -26.8
y-NisZn21 NisZn21 -20.9

Note: Comprehensive experimental data for the standard enthalpy and entropy of formation for
all Ni-Zn intermetallic compounds are not readily available in the literature. The values
presented are based on available assessments and should be used with an understanding of
their origin.

Table 2: Activity Coefficient of Zinc in Liquid Ni-Zn Alloys

The activity of zinc in liquid Ni-Zn alloys, which is a measure of its effective concentration, can
be described by the following equations at different temperatures, where y_Zn is the activity
coefficient and N_Zn is the mole fraction of zinc[2]:
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Temperature (K) Equation for log(y_Zn)

1100 log(y_Zn) = 0.0222 - 2.848(1 - N_Zn)?2
1200 log(y_Zn) = 0.0228 - 2.438(1 - N_Zn)?
1300 log(y_Zn) =0.0251 - 2.104(1 - N_Zn)?2

These equations highlight the strong negative deviation from Raoult's law (ideal solution
behavior), where the activity coefficient would be 1.[2]

Experimental Determination of Thermodynamic
Properties

Several experimental techniques are employed to determine the thermodynamic properties of
alloys. The choice of method depends on the property of interest and the temperature range.

High-Temperature Reaction Calorimetry

Direct reaction calorimetry is a powerful technique for measuring the enthalpy of formation of
intermetallic compounds.

Methodology:

Sample Preparation: High-purity nickel and zinc powders are precisely weighed and mixed in
the desired stoichiometric ratio. The mixture is then pressed into a pellet.

o Calorimeter Setup: A high-temperature calorimeter, such as a Setaram MHTC 96 Line evo, is
used. The calorimeter is calibrated using a standard substance with a known heat of fusion
(e.g., pure aluminum or gold).

o Reaction Initiation: The pellet is dropped into the calorimeter, which is held at a temperature
high enough to initiate and sustain the exothermic formation reaction of the Ni-Zn
intermetallic compound.

o Data Acquisition: The heat flow from the reaction is measured as a function of time. The total
heat evolved is obtained by integrating the heat flow curve.
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» Calculation of Enthalpy of Formation: The standard enthalpy of formation at the reaction
temperature is calculated from the measured heat of reaction. This value can then be
corrected to the standard reference temperature of 298 K using heat capacity data.

Workflow for High-Temperature Reaction Calorimetry:

Sample Preparation
(High-purity Ni and Zn powders)

'

Precise Weighing and Mixing

Calorimeter Calibration
(e.g., with Al or Au standard)

' '

Calorimeter Setup
(High Temperature)

' '

Dropping Pellet into Calorimeter

'

Initiation of Formation Reaction

'

Measurement of Heat Flow vs. Time

'

Integration of Heat Flow Curve

'

Calculation of Enthalpy of Formation

Pellet Pressing
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Workflow for determining the enthalpy of formation using high-temperature reaction calorimetry.

Dew Point Method

The dew point method is a vapor pressure measurement technique used to determine the
thermodynamic activity of a volatile component in an alloy. For the Ni-Zn system, it is suitable
for measuring the activity of zinc due to its significantly higher vapor pressure compared to
nickel.[2]

Methodology:

o Sample Preparation: A Ni-Zn alloy of known composition is prepared from high-purity metals
and placed in one end of an evacuated and sealed quartz tube.

e Furnace Setup: The tube is placed in a two-zone furnace, allowing for independent
temperature control of both ends. The end containing the alloy is heated to a constant
temperature (T_alloy).

o Dew Point Determination: The temperature of the other end of the tube (T_dew) is slowly
lowered until the first droplets of pure zinc condense. This temperature is the dew point.

o Vapor Pressure Equivalence: At the dew point, the partial pressure of zinc vapor above the
alloy at T_alloy is equal to the vapor pressure of pure zinc at T_dew.

 Activity Calculation: The activity of zinc (a_Zn) in the alloy at T_alloy is calculated as the ratio
of the vapor pressure of pure zinc at T_dew to the vapor pressure of pure zinc at T_alloy.

Workflow for the Dew Point Method:
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Alloy Sample Preparation
(Known Composition)

'

Sealing in Evacuated Quartz Tube

'

Placement in Two-Zone Furnace

'

Heating Alloy to T_alloy

'

Cooling Other End to Find T_dew

'

Precise Measurement of T_alloy and T_dew

'

Determining Vapor Pressures
(P°_Zn at T_alloy and T_dew)

'

Calculating Zinc Activity
(a_Zn = P°_Zn(T_dew) / P°_Zn(T_alloy))
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Workflow for determining the activity of zinc in a Ni-Zn alloy using the dew point method.

Electromotive Force (EMF) Method
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The EMF method involves measuring the potential difference of a galvanic cell where the alloy
is one electrode and a pure component is the other. The measured EMF is directly related to
the partial Gibbs free energy and, consequently, the activity of that component in the alloy. This
method is particularly useful for solid-state thermodynamic measurements at elevated
temperatures.

Computational Thermodynamics: The CALPHAD
Method

The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful computational tool
for modeling the thermodynamic properties of multicomponent systems and calculating phase
diagrams.[3]

The Gibbs free energy of each phase is described by a mathematical model that includes
parameters for the contributions of the pure components, ideal mixing, and excess free energy
of mixing. These parameters are optimized to reproduce experimental thermodynamic data and
phase equilibria.

Workflow for CALPHAD Modeling of a Binary System:

o Data Collection: Gather all available experimental data for the binary system, including
phase diagram information (liquidus, solidus, solvus lines), enthalpies of mixing and
formation, and activities.

e Model Selection: Choose appropriate thermodynamic models for each phase. For example,
the liquid and solid solution phases are often described by a substitutional solution model,
while intermetallic compounds can be modeled using a sublattice model.

o Parameter Optimization: The parameters in the Gibbs free energy models are optimized
using software like Thermo-Calc or Pandat to achieve the best fit to the collected
experimental data.

o Database Creation: The optimized set of parameters for all phases constitutes the
thermodynamic database for the binary system.
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e Phase Diagram Calculation: The software uses the database to calculate the phase diagram
by minimizing the total Gibbs free energy of the system at each temperature and
composition.

CALPHAD Modeling Workflow:

Experimental Data Collection Selection of Thermodynamic Models
(Phase Equilibria, AH, Activity) (e.g., Substitutional, Sublattice)

't

Parameter Optimization
(Fitting to Experimental Data)

'

Thermodynamic Database Creation

'

Phase Diagram Calculation
(Gibbs Energy Minimization)

'

Validation against Experimental Data

Click to download full resolution via product page

A generalized workflow for the CALPHAD modeling of a binary alloy system.

Conclusion

The thermodynamic stability of Nickel-Zinc alloys is governed by the formation of several
stable intermetallic compounds, reflecting the strong attractive interaction between nickel and
zinc. A thorough understanding of the thermodynamic properties, such as enthalpy of formation
and component activities, is essential for predicting phase equilibria and controlling the
microstructure and performance of these alloys in various applications. This guide has outlined
the key thermodynamic data and detailed the primary experimental and computational methods
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used to investigate the stability of the Ni-Zn system, providing a foundational resource for
researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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